![molecular formula C23H25NO4S2 B2958029 N-methyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline CAS No. 194932-04-2](/img/structure/B2958029.png)
N-methyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline, commonly known as MBS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 524.7 g/mol. In
科学研究应用
MBS has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MBS is in the development of organic semiconductors. MBS has been found to exhibit excellent charge transport properties, making it an ideal material for use in organic electronic devices such as transistors and solar cells.
Another application of MBS is in the field of catalysis. MBS has been shown to act as an efficient catalyst for various organic reactions, including the oxidation of alcohols and the synthesis of heterocycles.
作用机制
The mechanism of action of MBS is not fully understood. However, it is believed that MBS acts as a charge carrier in organic semiconductors, facilitating the movement of electrons through the material. In catalysis, MBS is thought to act as a Lewis acid catalyst, promoting the formation of reactive intermediates and facilitating the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of MBS. However, studies have shown that MBS is not toxic to living cells and does not exhibit any significant cytotoxicity or genotoxicity.
实验室实验的优点和局限性
One of the main advantages of MBS is its excellent charge transport properties, making it an ideal material for use in organic electronic devices. Additionally, MBS is a relatively inexpensive and readily available compound, making it an attractive option for use in scientific research.
However, one of the limitations of MBS is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of MBS is not fully understood, which can make it challenging to optimize its use in certain applications.
未来方向
There are several future directions for research on MBS. One area of interest is the development of new synthetic methods for MBS that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of MBS, which could lead to the development of new applications for the compound.
Another area of interest is the use of MBS in the development of new organic electronic devices, such as flexible displays and wearable sensors. Finally, research is needed to explore the potential use of MBS in the field of medicine, such as in the development of new drugs or diagnostic tools.
Conclusion:
In conclusion, MBS is a unique and versatile compound that has gained significant attention in the field of scientific research. Its excellent charge transport properties and potential applications in catalysis make it an attractive option for use in various fields of study. However, further research is needed to fully understand its mechanism of action and optimize its use in different applications.
合成方法
The synthesis of MBS involves the reaction of N-methyl aniline with paraformaldehyde, followed by the reaction of the resulting product with 4-methylbenzenesulfonyl chloride. The final product is obtained after purification through column chromatography. The synthesis method of MBS is well-established and has been reported in various scientific journals.
属性
IUPAC Name |
N-methyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S2/c1-18-4-12-22(13-5-18)29(25,26)16-20-8-10-21(11-9-20)24(3)17-30(27,28)23-14-6-19(2)7-15-23/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAZMAMTRBHROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)N(C)CS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-chloro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2957947.png)
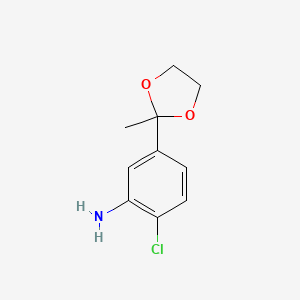
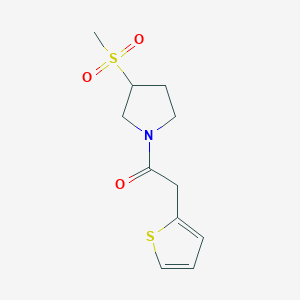
![Methyl 1-(4-{3-[4-(4-nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylate](/img/structure/B2957950.png)
![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2957952.png)
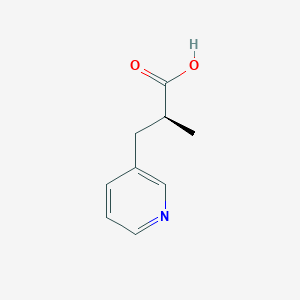

![1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2957958.png)

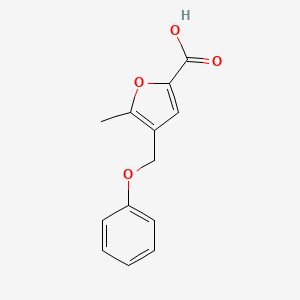
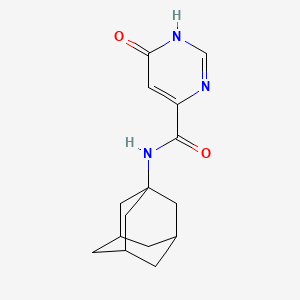
![5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B2957966.png)
![N-(1-cyanocyclobutyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetamide](/img/structure/B2957967.png)